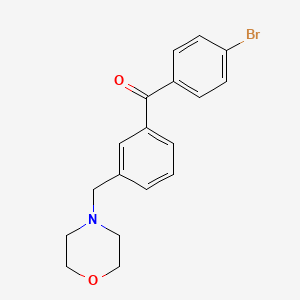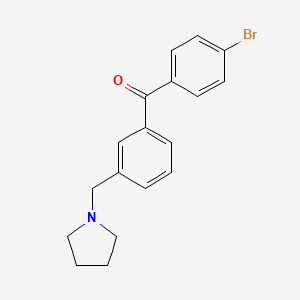
4-氟苯肼
描述
4-Fluorobenzhydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has potential applications in drug discovery and development. It is related to other fluorinated benzhydrazide derivatives, which have been studied for their potential use in medicinal chemistry, including antimycobacterial, anticonvulsant activities, and as building blocks for radiotracers in positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of 4-Fluorobenzhydrazide derivatives can be achieved through different methods. One approach involves the use of microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures . Another method includes the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . These methods provide efficient routes to synthesize fluorinated benzhydrazide compounds with good yields.
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzhydrazide derivatives has been investigated using various techniques such as X-ray diffraction, vibrational spectroscopy, and theoretical calculations . These studies reveal that the carbonyl and thiourea groups in these compounds are almost planar and adopt an antiperiplanar conformation, often stabilized by intramolecular hydrogen bonding. Theoretical calculations using DFT and MP2 methods have been employed to optimize the geometry and analyze the vibrational frequencies of these compounds .
Chemical Reactions Analysis
Fluorinated benzhydrazide compounds participate in various chemical reactions, forming a diverse array of heterocyclic compounds. For instance, 4-Fluorobenzhydrazide derivatives have been used to synthesize benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides . These reactions typically involve steps such as chlorine substitution, reduction of nitro groups, and cyclization. Additionally, the presence of fluorine atoms in these compounds can lead to unique reactivity patterns, as seen in the synthesis and interconversion of benzodifuroxans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzhydrazide derivatives are influenced by the presence of the fluorine atom, which can affect the compound's reactivity, polarity, and hydrogen bonding capacity. Vibrational spectroscopy studies have provided insights into the characteristic frequencies of functional groups in these compounds . Theoretical studies have also explored properties such as hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, which are relevant for understanding the reactivity and electronic properties of these molecules .
科学研究应用
放射性药物合成
- [18F]氟纳立嗪合成:源自 4-氟苯肼的 4-[18F]氟-4-氟苯苄基氯用于合成钙通道拮抗剂 [18F]氟纳立嗪。该化合物对于正电子发射断层扫描 (PET) 成像的放射性药物开发具有重要意义 (基尔伯恩,1991).
药物化合物的开发
- 钙通道活性:含有 4-氟苯肼部分的化合物在影响细胞内钙方面显示出中等活性,这对于开发新的药物化合物至关重要 (布尔洛特等人,1998).
- 二肽基肽酶 IV 抑制剂:发现 4-氟苯肼的衍生物,特别是含有三唑哌嗪部分的衍生物,是二肽基肽酶 IV (DPP-4) 的有效且选择性抑制剂,可用于治疗糖尿病等疾病 (金等人,2008).
材料科学和分析化学
- 固相微萃取 (SPME):相关化合物 4-羟基苯肼用于构建共价有机骨架 (COF) 的调制方法,该方法用于 SPME 中提取邻苯二甲酸酯,表明其在材料科学和分析化学中的用途 (郭等人,2019).
安全和危害
4-Fluorobenzhydrazide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
属性
IUPAC Name |
4-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVXXFYJRYVRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196561 | |
| Record name | Benzoic acid, p-fluoro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzhydrazide | |
CAS RN |
456-06-4 | |
| Record name | 4-Fluorobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, p-fluoro-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, p-fluoro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-fluoro-, hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical structural characterization of 4-fluorobenzohydrazide?
A1: 4-Fluorobenzohydrazide possesses the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. Its structure can be confirmed through spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. [, , , , , ]
Q2: How is 4-fluorobenzohydrazide used in the synthesis of Schiff bases?
A2: 4-Fluorobenzohydrazide readily reacts with various aldehydes to form Schiff bases through a condensation reaction. This reaction typically employs a catalytic amount of acid and results in the formation of a new C=N double bond. [, ]
Q3: Can you provide an example of a synthesized Schiff base and its potential biological activity?
A3: One example is the reaction of 4-fluorobenzohydrazide with pyridoxal to yield the Schiff base ligand 4-fluoro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide (PLFBH). PLFBH and its Ni(II), Cu(II), and Zn(II) complexes exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the Cu(II)-PLFBH complex shows potential anticancer activity against HeLa, MCF-7, and A549 cancer cell lines. []
Q4: Beyond Schiff bases, what other heterocyclic compounds can be synthesized using 4-fluorobenzohydrazide?
A4: 4-Fluorobenzohydrazide can be utilized in synthesizing 1,3,4-oxadiazole derivatives. These heterocycles are generated by cyclizing 4-fluorobenzohydrazide-derived Schiff bases in the presence of reagents like iodine and potassium carbonate. []
Q5: What is the significance of studying the DPPH radical scavenging activity of 4-fluorobenzohydrazide derivatives?
A5: DPPH radical scavenging assays help evaluate the antioxidant potential of compounds. Research indicates that specific Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzohydrazide exhibit significant DPPH radical scavenging activity, highlighting their potential as antioxidant agents. []
Q6: Have any metal complexes incorporating 4-fluorobenzohydrazide derivatives been structurally characterized?
A6: Yes, several studies have reported the synthesis and single-crystal X-ray diffraction analysis of metal complexes containing 4-fluorobenzohydrazide derivatives. These complexes often feature the 4-fluorobenzohydrazide moiety acting as a ligand, coordinating to metal centers like Zn(II), Hg(II), V(V), and Mo(VI). The resulting complexes exhibit diverse structural motifs, including tetrahedral, octahedral, and distorted octahedral geometries. [, , , , , , , , , ]
Q7: What computational chemistry methods have been employed to study 4-fluorobenzohydrazide derivatives?
A7: Density Functional Theory (DFT) calculations have been performed on 4-fluorobenzohydrazide derivatives to gain insights into their electronic structures, molecular properties, and potential nonlinear optical properties. Additionally, Hirshfeld surface analysis has been employed to visualize intermolecular interactions within crystal structures. [, , ]
Q8: How does modifying the structure of 4-fluorobenzohydrazide derivatives affect their biological activity?
A8: The structure-activity relationship (SAR) of 4-fluorobenzohydrazide derivatives reveals that structural modifications significantly impact their biological activities. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring, the type of substituents on the hydrazone moiety, and the choice of metal ion in metal complexes can influence their antibacterial, antifungal, antioxidant, and anticancer properties. [, , ]
Q9: Are there any studies on the stability and formulation of 4-fluorobenzohydrazide derivatives?
A9: While specific information on formulation strategies is limited within the provided research, the stability of 4-fluorobenzohydrazide derivatives is crucial for their potential applications. Future research could explore different formulation approaches, such as encapsulation techniques or the use of excipients, to enhance their stability, solubility, and bioavailability. []
Q10: What analytical techniques are commonly employed to characterize and quantify 4-fluorobenzohydrazide derivatives?
A10: Various analytical techniques are utilized, including:
- Spectroscopy: IR, UV-Vis, and NMR spectroscopy are employed for structural elucidation and characterization. [, , , , , , , , ]
- X-ray Diffraction: Single-crystal X-ray diffraction provides detailed insights into the three-dimensional structures of crystalline 4-fluorobenzohydrazide derivatives and their metal complexes. [, , , , , , , , ]
- Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [, , ]
- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) provide information about the thermal stability and decomposition patterns of the compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














